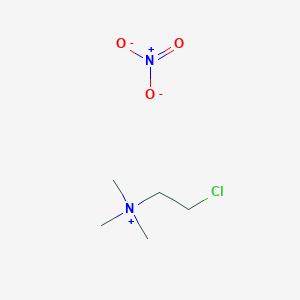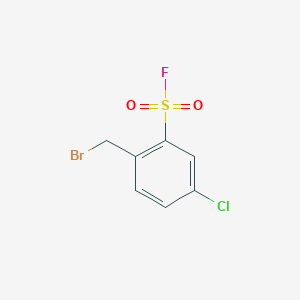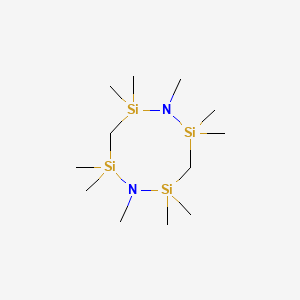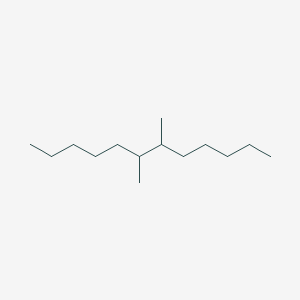
Dodecane, 6,7-dimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecane, 6,7-dimethyl is a hydrocarbon compound with the molecular formula C14H30. It is a branched alkane, which means it consists of a chain of carbon atoms with two methyl groups attached to the sixth and seventh carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecane, 6,7-dimethyl can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups. For instance, starting with a linear dodecane, selective methylation at the sixth and seventh positions can be carried out using methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and the presence of hydrogen, are optimized to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecane, 6,7-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Dodecane, 6,7-dimethyl has several applications in scientific research:
Chemistry: It is used as a solvent and a reference compound in gas chromatography.
Biology: It serves as a model compound for studying the behavior of hydrocarbons in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the formulation of lubricants and as a component in specialty chemicals
Mécanisme D'action
The mechanism of action of dodecane, 6,7-dimethyl involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of the methyl groups, which can affect the electron density and steric hindrance around the reactive sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecane: A linear alkane with the formula C12H26.
Hexadecane: A longer-chain alkane with the formula C16H34.
2,2,4-Trimethylpentane: A branched alkane with the formula C8H18.
Uniqueness
Dodecane, 6,7-dimethyl is unique due to its specific branching pattern, which can influence its physical and chemical properties. The presence of methyl groups at the sixth and seventh positions can affect its boiling point, melting point, and reactivity compared to its linear and other branched counterparts .
Propriétés
Numéro CAS |
20904-59-0 |
|---|---|
Formule moléculaire |
C14H30 |
Poids moléculaire |
198.39 g/mol |
Nom IUPAC |
6,7-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-7-9-11-13(3)14(4)12-10-8-6-2/h13-14H,5-12H2,1-4H3 |
Clé InChI |
VMMASAYFMGOBIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)C(C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


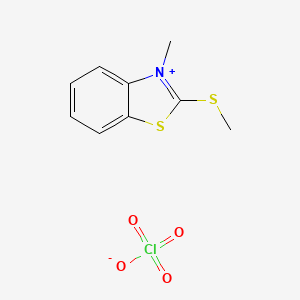
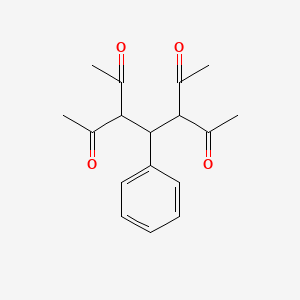



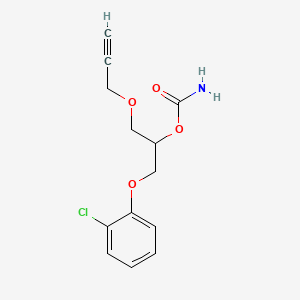
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
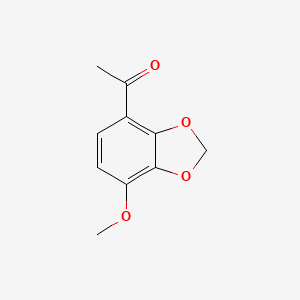
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
